molecular formula C8H12N2 B7907585 3-Piperidinoacrylonitrile

3-Piperidinoacrylonitrile

Cat. No. B7907585
M. Wt: 136.19 g/mol
InChI Key: YBEXULNLNKARDI-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidinoacrylonitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Piperidinoacrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinoacrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Applications :

    • 3-Piperidinoacrylonitrile derivatives have been shown to possess significant anti-arrhythmic activity, with certain compounds demonstrating effectiveness in this regard (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
    • Some 4-phenoxypiperidine derivatives, which are closely related to 3-Piperidinoacrylonitrile, have been identified as potent and selective histamine H3 antagonists with potential for treating disorders of the central nervous system (Dvorak, Apodaca, Barbier, et al., 2005).
  • Chemical Synthesis and Organic Chemistry Applications :

    • 3-Piperidinoacrylonitrile is used in the synthesis of various organic compounds, including those with potential medicinal applications. For example, it has been involved in the synthesis of 1,3-thiazoles and 1,3,4-thiadiazole derivatives (Abdel‐Aziz et al., 2009).
    • It also plays a role in the selective functionalization of sp(3) C-H bonds adjacent to nitrogen, which is important in the synthesis of various organic molecules (Shu, Xia, Yang, et al., 2009).
  • Material Science Applications :

    • Piperidine derivatives, which include 3-Piperidinoacrylonitrile, have been explored for their potential in creating novel materials with specific properties, such as photophysical characteristics useful in semiconductors and solar cells (Pérez-Gutiérrez, Percino, Chapela, et al., 2011).
  • Other Applications :

    • Research has shown that piperidine and its derivatives, including those related to 3-Piperidinoacrylonitrile, can be significant in neurological studies. For instance, piperidine has been investigated for its role in psychiatric disorders and as an endogenous agent in the regulation of behavior (Abood, Rinaldi, & Eagleton, 1961).

properties

IUPAC Name

(E)-3-piperidin-1-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-4-8-10-6-2-1-3-7-10/h4,8H,1-3,6-7H2/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEXULNLNKARDI-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyacrylonitrile (content 75%) is added to a suspension of 41.3 g (0.3 mol) of triethylamine hydrochloride and 21.3 g (0.25 mol) of piperidine in 200 ml of ethanol and maintained for 24 h at 25° C. After working up as in Example 56, 26.9 g of 3-piperidinoacrylonitrile is obtained (79.3%).
Name
sodium 3-hydroxyacrylonitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Synthesis routes and methods II

Procedure details

30.3 g (0.25 mol) of sodium-3-hydroxyethylnitrile (content 75%) is added to a suspension of piperidine sulfate (prepared from 29.8 g (0.35 mol) of piperidine and 17.15 g (0.175 mol) of sulfuric acid) in 200 ml of methanol and stirred for 24 hours at 25° C. After working up as in Example 55, 28.2 g of 3-piperidinoacrylonitrile was obtained (82.9%).
[Compound]
Name
sodium-3-hydroxyethylnitrile
Quantity
30.3 g
Type
reactant
Reaction Step One
Name
piperidine sulfate
Quantity
29.8 g
Type
reactant
Reaction Step One
Quantity
0.35 mol
Type
reactant
Reaction Step One
Quantity
0.175 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
3-piperidinoacrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidinoacrylonitrile
Reactant of Route 2
3-Piperidinoacrylonitrile
Reactant of Route 3
3-Piperidinoacrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.